3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(13)9(2)15(14-8)11-5-3-4-10(6-11)7-16/h3-7H,1-2H3 |
InChI Key |
UHNWKZBFFRWBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-3,5-dimethyl-1H-pyrazole Intermediate
The synthesis of the chlorinated pyrazole core, 4-chloro-3,5-dimethylpyrazole, is a critical step. A solvent-free mechanochemical chlorination method has been reported, which offers an efficient and green approach:
- Method: Mechanochemical chlorination using trichloroisocyanuric acid (TCCA) as the chlorinating agent.
- Procedure: Pyrazole substrate is mixed with TCCA and silica gel in a zirconium oxide milling vessel containing a zirconia ball. The mixture is oscillated at 30 Hz for 45-60 minutes.
- Workup: The reaction mixture is extracted with dichloromethane and filtered through silica gel to remove solids, followed by washing with 5% sodium thiosulfate to quench residual chlorine.
- Yield: Approximately 82% isolated yield of 4-chloro-3,5-dimethylpyrazole.
- Advantages: Solvent-free, mild conditions, and high efficiency with minimal waste generation.
N-Substitution of Pyrazole with Benzaldehyde Derivative
The target compound contains a pyrazole nitrogen linked to a 3-formylphenyl group. This N-substitution can be achieved via coupling of the chlorinated pyrazole with a suitable benzaldehyde derivative or through a multi-step synthesis involving pyrazoline intermediates.
- General Strategy: Formation of 1-(3-formylphenyl)-4-chloro-3,5-dimethylpyrazole via nucleophilic substitution or condensation.
- Reported Approach: Synthesis of related N-aryl pyrazoles involves initial preparation of 1,3,5-triarylpyrazolines followed by regioselective formylation and oxidation to pyrazoles.
Regioselective Formylation via Vilsmeier-Haack Reaction
A key method for introducing the aldehyde group at the benzene ring attached to the pyrazole nitrogen is the Vilsmeier-Haack reaction, which forms formyl derivatives selectively.
- Reagents: Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- Substrate: 1,3,5-triarylpyrazolines bearing electron-rich aromatic rings.
- Selectivity: Formylation occurs selectively at the N-phenyl ring, especially when 3 and 5 positions have phenolic or methoxy substituents.
- Reaction Conditions: Typically reflux in DMF with POCl3 for several hours.
- Outcome: Formation of 4-(3,5-diaryl-1H-pyrazol-1-yl)benzaldehydes.
- Significance: This method allows regioselective introduction of the aldehyde group without affecting other aromatic substituents.
Oxidation of Pyrazolines to Pyrazoles
The intermediate pyrazolines obtained after formylation require oxidation to aromatize the pyrazole ring.
- Oxidizing Agent: Iodine is used as a mild and effective oxidant.
- Procedure: Treatment of pyrazoline derivatives with iodine under controlled conditions.
- Result: Chemoselective oxidation to corresponding pyrazoles, preserving sensitive substituents.
- Advantages: Readily available reagent, mild conditions, and high selectivity.
Summary Table of Preparation Steps and Conditions
Detailed Experimental Insights
- Mechanochemical Chlorination: This approach eliminates organic solvents, reducing environmental impact and simplifying purification. The use of a shaker mill ensures efficient mixing and reaction progress.
- Vilsmeier-Haack Formylation: The choice of substituents on the aryl rings influences regioselectivity. Electron-donating groups such as methoxy and phenolic OH direct formylation to the N-phenyl ring.
- Oxidation Step: Iodine-mediated oxidation avoids harsh conditions and over-oxidation, maintaining the integrity of the aldehyde and chloro substituents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Target Compound
- Substituents : 4-chloro, 3,5-dimethyl on pyrazole; benzaldehyde directly bonded to pyrazole.
- Key Features : The chloro group is electron-withdrawing, while methyl groups are electron-donating, creating a balanced electronic environment. The aldehyde group enables nucleophilic addition reactions.
Comparative Compounds
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde ()
- Substituents : Methoxy group at position 4 of benzaldehyde; methylene bridge between pyrazole and benzaldehyde.
- Key Differences : The methoxy group increases polarity, and the methylene bridge adds conformational flexibility. Molecular weight (278.73 g/mol ) is higher than the target compound.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- Substituents : Fluorophenyl and phenyl groups on a dihydro pyrazole (pyrazoline) ring.
- Key Differences : The partially saturated pyrazoline ring and fluorophenyl substituent enhance steric bulk and alter electronic properties compared to the fully aromatic pyrazole in the target compound.
3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde () Substituents: Difluoromethyl groups on pyrazole; methoxy and methylene bridge on benzaldehyde.
Physical and Chemical Properties
- Lipophilicity: The target compound’s logP is estimated to be lower than ’s methoxy derivative due to the absence of non-polar methylene bridges.
- Reactivity : The direct benzaldehyde linkage in the target compound may enhance electrophilicity compared to methylene-bridged analogs.
Biological Activity
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is C11H10ClN2O. It features a pyrazole ring, which is known for its role in various biological activities. The presence of the chloro and dimethyl groups enhances its pharmacological potential by influencing its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research has shown that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, studies indicate that derivatives of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can inhibit the proliferation of cancer cells by modulating key signaling pathways such as mTORC1, which is crucial for cell growth and metabolism.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | MIA PaCa-2 (pancreatic cancer) | <0.5 | mTORC1 inhibition |
| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | MDA-MB-231 (breast cancer) | 2.0 | Apoptosis induction |
In a study focusing on pyrazole derivatives, it was found that specific compounds induced apoptosis in MDA-MB-231 cells, enhancing caspase activity and leading to morphological changes indicative of cell death .
2. Anti-inflammatory Activity
The anti-inflammatory potential of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde has also been documented. Pyrazole derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | 10.0 | COX-2 |
In vivo studies demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as therapeutic agents for inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth.
The biological activity of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be attributed to several mechanisms:
Anticancer Mechanism:
The compound's ability to inhibit mTORC1 leads to reduced cell proliferation and increased autophagy, promoting cancer cell death .
Anti-inflammatory Mechanism:
Inhibition of COX enzymes prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Antimicrobial Mechanism:
The exact mechanisms remain under investigation; however, it is hypothesized that disruption of bacterial cell wall synthesis or interference with metabolic pathways may play a role .
Case Studies and Research Findings
A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of various pyrazole derivatives, including 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. The findings indicated significant antiproliferative effects on multiple cancer cell lines and established structure–activity relationships that guide future drug design .
Another research effort focused on the anti-inflammatory properties of similar compounds demonstrated their effectiveness in reducing edema in animal models, reinforcing the therapeutic potential of pyrazole derivatives in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, and what critical reaction parameters must be controlled?
- Methodology :
- Route 1 : React 4-chloro-3,5-dimethyl-1H-pyrazole with substituted benzaldehyde under reflux in absolute ethanol, using glacial acetic acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product through recrystallization .
- Route 2 : Utilize formylation strategies (e.g., Vilsmeier-Haack reaction) to introduce the benzaldehyde moiety to the pyrazole ring. Control parameters include solvent polarity (e.g., DMF/POCl₃ for formylation) and reaction temperature (e.g., 250°C for cyclization) .
- Critical Parameters :
- Solvent choice (polar aprotic solvents enhance nucleophilic substitution),
- Catalyst concentration (e.g., acetic acid for acid-catalyzed condensation),
- Reaction time (4–8 hours for complete conversion).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.0–7.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm).
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .
- Crystallography :
- Use SHELXL for single-crystal refinement to resolve bond lengths and angles, particularly for the pyrazole-benzaldehyde linkage. High-resolution X-ray diffraction (HR-XRD) can validate regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Approach :
- Cross-validate using complementary techniques:
- Compare NMR data with density functional theory (DFT)-predicted chemical shifts.
- Use mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.
- For crystallographic ambiguities, employ twin refinement in SHELXL or compare multiple datasets .
Q. What computational methods are suitable for predicting the reactivity and biological activity of this compound?
- Methods :
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinities. Focus on interactions between the chloro-methyl pyrazole moiety and hydrophobic binding pockets .
- NBO Analysis : Evaluate charge distribution and stabilization energy of the pyrazole-aldehyde system using Gaussian software to predict electrophilic/nucleophilic sites .
Q. How can synthetic challenges like regioselectivity or byproduct formation be mitigated during preparation?
- Solutions :
- Regioselectivity : Use protecting groups (e.g., methyl acrylate) to block undesired pyrazole positions during formylation .
- Byproduct Control : Optimize stoichiometry (e.g., 1:1 molar ratio of pyrazole to benzaldehyde) and employ gradient chromatography for purification .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
